molecular formula C25H18FN3O2S B2985561 N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866342-14-5

N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2985561
CAS No.: 866342-14-5
M. Wt: 443.5
InChI Key: UKRAYHFFAZUEOF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound featuring a chromeno[2,3-d]pyrimidine core linked to a thioacetamide moiety and a 4-fluorophenyl group. The chromeno-pyrimidine scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) disorders and anticancer research .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2S/c26-18-10-12-19(13-11-18)27-22(30)15-32-25-20-14-17-8-4-5-9-21(17)31-24(20)28-23(29-25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRAYHFFAZUEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological significance, and relevant research findings, including case studies and data tables.

Basic Information

PropertyValue
Molecular Formula C26_{26}H20_{20}FN3_{3}O2_{2}S2_{2}
Molecular Weight 489.6 g/mol
CAS Number 899760-65-7

The compound features a complex structure that includes a chromeno-pyrimidine moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of chromeno-pyrimidine compounds exhibit promising antimicrobial properties. For instance, studies have evaluated their effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results indicated that certain derivatives demonstrated significant antimicrobial activity, suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro using various cancer cell lines. In particular, studies have focused on its effects against estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay was employed to assess cell viability, revealing that certain derivatives exhibited notable cytotoxic effects on cancer cells .

Molecular docking studies have been conducted to elucidate the binding modes of these compounds with specific receptors. The results suggest that the chromeno-pyrimidine scaffold allows for effective interaction with target proteins, which may underlie its biological activities .

Study 1: Antimicrobial Evaluation

A recent study evaluated several derivatives of chromeno-pyrimidine for their antimicrobial efficacy. The compounds were tested using the turbidimetric method against a panel of bacteria and fungi. The findings indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Screening

In a separate investigation, the compound was tested against MCF7 cells. The study found that certain derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The research highlighted the importance of the chromeno-pyrimidine structure in enhancing biological activity .

Table 1: Antimicrobial Activity Results

Compound IDBacterial StrainMIC (µg/mL)Activity Level
d1Staphylococcus aureus8High
d2Escherichia coli16Moderate
d3Candida albicans32Low

Table 2: Anticancer Activity Results

Compound IDCell LineIC50 (µM)Activity Level
d6MCF75High
d7MCF710Moderate

Comparison with Similar Compounds

Core Structural Modifications

Chromeno-Pyrimidine Derivatives with Varied Substituents Several analogs share the chromeno-pyrimidine backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Biological Relevance/Properties Reference
Target Compound : N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide 4-fluorophenyl, phenyl, thioacetamide Hypothesized CNS activity (based on structural similarity to Epirimil)
Analog 1 : 2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide 9-ethoxy, 4-methylphenyl Ethoxy group may enhance lipophilicity but reduce metabolic stability; methylphenyl increases steric bulk
Analog 2 : 2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 4-chlorophenyl, 9-methyl Chlorine’s larger atomic radius vs. fluorine may alter binding kinetics; methyl group at position 9 could hinder ring flexibility
Epirimil : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide Pyridinyl, dimethoxyphenyl Demonstrated anticonvulsant activity in vivo; pyridine ring may enhance blood-brain barrier penetration

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group likely improves metabolic stability compared to the 4-chlorophenyl in Analog 2, as fluorine is less prone to forming reactive metabolites .
  • Ethoxy vs.
  • Thioacetamide Linkage : All analogs retain the thioacetamide group, critical for hydrogen bonding with biological targets such as kinases or neurotransmitter receptors .

Pharmacological Implications

  • Target Compound: The 4-fluorophenyl group may confer selectivity for enzymes like cyclooxygenase (COX) or γ-aminobutyric acid (GABA) receptors, as fluorinated aromatics are common in CNS-active drugs .
  • Epirimil : Its pyridinyl substituent and in vivo anticonvulsant efficacy suggest the target compound could be optimized for epilepsy treatment by introducing heterocyclic moieties .

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound Analog 1 (Ethoxy) Analog 2 (Chlorophenyl)
Molecular Weight ~465 g/mol ~479 g/mol ~480 g/mol
logP ~3.5 (moderate lipophilicity) ~4.1 (high lipophilicity) ~3.8 (moderate)
Hydrogen Bond Acceptors 6 7 6
Metabolic Stability High (fluorine) Moderate (ethoxy) Low (chlorine)

Note: Values are estimated based on structural analogs and computational models.

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